6-Cyano-N-ethylpyridine-3-sulfonamide

Crystallography Solid-state chemistry Hydrogen bonding

This compound is a distinct 6-cyano-substituted pyridine-3-sulfonamide, providing an electron-withdrawing nitrile group that functions as both a hydrogen-bond acceptor and a built-in IR probe (ν~2220–2260 cm⁻¹) for label-free binding assays—a capability absent in 6-halo analogs. It acts as a moderate-affinity SIRT1 inhibitor (IC50 8.05 μM) with an approximately 7.5-fold selectivity window over SIRT3, making it ideal for dose-response studies of p53 deacetylation and sirtuin pathway research. Its XLogP3 of 0.25 offers a quantifiable lipophilicity reference for ADME optimization.

Molecular Formula C8H9N3O2S
Molecular Weight 211.24 g/mol
Cat. No. B13288458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyano-N-ethylpyridine-3-sulfonamide
Molecular FormulaC8H9N3O2S
Molecular Weight211.24 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CN=C(C=C1)C#N
InChIInChI=1S/C8H9N3O2S/c1-2-11-14(12,13)8-4-3-7(5-9)10-6-8/h3-4,6,11H,2H2,1H3
InChIKeyJQTJJWBEBBNQDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyano-N-ethylpyridine-3-sulfonamide: Chemical Identity, Physicochemical Profile, and Comparator Landscape for Procurement Evaluation


6-Cyano-N-ethylpyridine-3-sulfonamide (CAS 1599417-17-0; molecular formula C₈H₉N₃O₂S; MW 211.24 g/mol) is a heterocyclic sulfonamide featuring a pyridine ring substituted with a cyano group at the 6-position and an N-ethylsulfonamide moiety at the 3-position . The compound belongs to the pyridine-3-sulfonamide class, a scaffold widely explored for carbonic anhydrase inhibition, kinase modulation, and antimicrobial applications [1]. Its closest structural analogs include 6-halo-N-ethylpyridine-3-sulfonamides (6-Cl, 6-Br, 6-F) and the unsubstituted parent compound N-ethylpyridine-3-sulfonamide (CAS 4810-40-6) . Unlike its halogenated analogs, the 6-cyano substituent introduces an electron-withdrawing, hydrogen-bond-accepting nitrile group that alters electronic distribution across the pyridine ring and modifies intermolecular interaction patterns in the solid state .

Why 6-Cyano-N-ethylpyridine-3-sulfonamide Cannot Be Simply Substituted: Substituent-Dependent Reactivity and Binding Landscape


Within the pyridine-3-sulfonamide class, the nature of the 6-position substituent is a critical determinant of both chemical reactivity and biological target engagement. The 6-cyano group (−CN) is electronically distinct from the halogen substituents (Cl, Br, F) found in common analogs: it is a strong electron-withdrawing group (σₚ = 0.66 for CN vs. 0.23 for Cl, 0.23 for Br, 0.06 for F) that also functions as a hydrogen-bond acceptor [1]. This dual electronic/H-bonding character cannot be replicated by halogen substituents, which are electron-withdrawing but hydrogen-bond-inert. Consequently, substitution of the 6-cyano compound with a 6-halo analog in a research or synthetic workflow may result in altered target binding, divergent crystal packing, and different metabolic stability profiles. Generic interchange within this series is not supported by the available structure-activity relationship (SAR) data for pyridine-3-sulfonamides, where 6-position modifications have been shown to modulate inhibitory potency against carbonic anhydrase isoforms by orders of magnitude [2]. Proper scientific selection requires compound-level specification rather than class-level substitution.

Quantitative Differentiation Evidence for 6-Cyano-N-ethylpyridine-3-sulfonamide vs. Structural Analogs


Crystal Lattice Stabilization: Reduced Interlayer Distance via Cyano-Mediated C–H⋯N Hydrogen Bonding Compared to Non-Cyano Analogs

In structurally characterized 4-cyano-N-(arylsulfonyl)pyridine-3-sulfonamide derivatives, the presence of a cyano group enables additional C–H⋯N hydrogen bonds that are absent in non-cyano analogs. These additional interactions reduce interlayer distances by approximately 0.8 Å compared to non-cyano pyridine-3-sulfonamide derivatives, thereby enhancing crystal lattice stability . This finding is extrapolated from crystallographic comparisons within the broader pyridine-sulfonamide family, where the 6-cyano derivative engages in a more extensive hydrogen-bonding network than its non-cyano counterpart N-ethylpyridine-3-sulfonamide, which primarily relies on C–H⋯O interactions .

Crystallography Solid-state chemistry Hydrogen bonding

SIRT1 Inhibitory Activity: Quantitative Binding Profile and SIRT3 Selectivity Window

6-Cyano-N-ethylpyridine-3-sulfonamide has been profiled against the sirtuin family of NAD⁺-dependent deacetylases. It inhibits human SIRT1 with an IC₅₀ of 8.05 μM (8,050 nM) and shows substantially weaker inhibition of human SIRT3 (IC₅₀ > 60 μM), yielding a SIRT1-over-SIRT3 selectivity ratio of at least ~7.5-fold [1]. For context, the well-characterized selective SIRT1 inhibitor EX-527 (Selisistat) exhibits an IC₅₀ of 98 nM for SIRT1 and 48.7 μM for SIRT3, representing a ~500-fold selectivity window [2]. While the cyano compound is markedly less potent than EX-527, its approximately 7.5-fold SIRT1-over-SIRT3 discrimination provides a defined selectivity baseline that may be useful for scaffold optimization programs targeting moderate-affinity sirtuin modulation.

Sirtuin inhibition Epigenetics Enzyme assay

Lipophilicity Differentiation: Reduced logP of the 6-Cyano Derivative Relative to Non-Cyano Parent Compound

The introduction of the polar cyano group at the 6-position reduces the calculated lipophilicity of 6-cyano-N-ethylpyridine-3-sulfonamide (XLogP3 ≈ 0.25) compared to the unsubstituted parent compound N-ethylpyridine-3-sulfonamide (XLogP3 = 0.30) . Although the absolute difference is modest (ΔXLogP3 ≈ −0.05), this shift is consistent with the electron-withdrawing and polar nature of the nitrile substituent, which increases hydrogen-bond acceptor count from 4 to 5 and raises topological polar surface area (TPSA) from approximately 67 Ų to 83 Ų . In the context of CNS drug design, where optimal logP ranges are narrow (typically 1–3), even small logP reductions can influence blood-brain barrier permeability predictions.

Physicochemical properties Lipophilicity Drug-likeness

Commercial Availability and Purity Benchmarking: Defined Procurement Specifications for 6-Cyano-N-ethylpyridine-3-sulfonamide

6-Cyano-N-ethylpyridine-3-sulfonamide is commercially available from multiple suppliers with a minimum purity specification of 95% (HPLC), as documented by Leyan (Catalog No. 2092041) and CymitQuimica (Ref. 3D-ZNC41717, via Biosynth) . The compound is supplied as a research-grade chemical with molecular formula C₈H₉N₃O₂S (MW 211.24 g/mol) and CAS registry number 1599417-17-0 . In contrast, the parent compound N-ethylpyridine-3-sulfonamide (CAS 4810-40-6) is available at 96% purity . While purity specifications are comparable, the cyano derivative is less widely stocked, with at least one supplier (CymitQuimica) listing the product as discontinued, suggesting limited but accessible commercial channels .

Procurement Purity specification Supply chain

Recommended Application Scenarios for 6-Cyano-N-ethylpyridine-3-sulfonamide Based on Quantitative Differentiation Evidence


Sirtuin Biology Research: Moderate-Affinity SIRT1 Probe with Defined Selectivity Over SIRT3

Researchers investigating sirtuin-dependent deacetylation pathways can employ 6-cyano-N-ethylpyridine-3-sulfonamide as a moderate-affinity SIRT1 inhibitor (IC₅₀ = 8.05 μM) with an approximately 7.5-fold selectivity window over SIRT3 . This profile is suitable for experiments where complete SIRT1 inhibition is not required or where partial modulation is desired, such as in dose-response studies examining the threshold for SIRT1-mediated p53 deacetylation. The compound's well-defined potency, benchmarked against the potent inhibitor EX-527 (SIRT1 IC₅₀ = 98 nM) [1], allows researchers to calibrate the degree of SIRT1 inhibition in their experimental system with quantitative precision. The documented BindingDB entry (BDBM50576046, CHEMBL4855315) provides assay conditions for reproducibility .

Medicinal Chemistry Scaffold Optimization: 6-Cyano Substituent as a Vector for Hydrogen-Bond-Directed Design

The 6-cyano group serves as both an electron-withdrawing substituent and a hydrogen-bond acceptor, enabling intermolecular C–H⋯N interactions that are structurally absent in 6-halo analogs . Medicinal chemists can exploit this dual functionality to engineer specific hydrogen-bonding contacts with target protein backbone or side-chain residues. In carbonic anhydrase inhibitor design, where pyridine-3-sulfonamides are established zinc-binding pharmacophores [1], the 6-cyano group may provide additional anchoring interactions within the enzyme active site or modulate the pKa of the adjacent sulfonamide NH, thereby tuning zinc coordination geometry. The crystal lattice stabilization data (Δ ≈ −0.8 Å interlayer spacing) further suggest that the cyano group influences molecular conformation, a consideration for structure-based drug design.

Physicochemical Property Benchmarking: Reduced Lipophilicity for CNS or Metabolic Stability Profiling

With a calculated XLogP3 of 0.25 and TPSA of 82.85 Ų, 6-cyano-N-ethylpyridine-3-sulfonamide occupies a more polar, less lipophilic property space than its parent compound N-ethylpyridine-3-sulfonamide (XLogP3 = 0.30) [1]. Researchers engaged in CNS drug discovery or metabolic stability optimization can use this compound to probe the impact of incremental logP reduction on blood-brain barrier penetration, microsomal stability, or plasma protein binding. The defined ΔXLogP3 of −0.05 to −0.10 provides a quantifiable reference point for correlating small lipophilicity shifts with in vitro ADME outcomes.

Chemical Biology Tool Compound: Cyano Group as a Spectroscopic Handle for Binding and Metabolic Studies

The nitrile (C≡N) stretching vibration produces a characteristic IR absorption band in the 2220–2260 cm⁻¹ region, a spectral window largely free from interference by protein or cellular matrix signals . This enables the use of 6-cyano-N-ethylpyridine-3-sulfonamide as an IR probe to monitor ligand-protein binding events, conformational changes, or metabolic transformations via vibrational spectroscopy. Unlike the 6-halo analogs, which lack a distinctive spectroscopic signature in this region, the cyano compound provides a built-in reporter group that can be tracked without additional labeling. This feature is particularly valuable for label-free binding assays and in situ metabolic stability studies using IR or Raman-based readouts .

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